3-Bromo-4-nitro-1H-pyrazole

Catalog No.
S811303
CAS No.
784193-37-9
M.F
C3H2BrN3O2
M. Wt
191.97 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Bromo-4-nitro-1H-pyrazole

CAS Number

784193-37-9

Product Name

3-Bromo-4-nitro-1H-pyrazole

IUPAC Name

5-bromo-4-nitro-1H-pyrazole

Molecular Formula

C3H2BrN3O2

Molecular Weight

191.97 g/mol

InChI

InChI=1S/C3H2BrN3O2/c4-3-2(7(8)9)1-5-6-3/h1H,(H,5,6)

InChI Key

XAURTANBYDETIM-UHFFFAOYSA-N

SMILES

C1=NNC(=C1[N+](=O)[O-])Br

Canonical SMILES

C1=NNC(=C1[N+](=O)[O-])Br

Crystallography

Organic Chemistry

    Summary of the Application: Pyrazole derivatives, including “3-Bromo-4-nitro-1H-pyrazole”, are important in the field of organic chemistry.

    Methods of Application: The methods of application can vary widely depending on the specific chemical being synthesized.

    Results or Outcomes: The synthesis of pyrazole derivatives efficiently and selectively is an important area of organic chemistry.

Pharmaceutical Chemistry

Coordination Chemistry

Organometallic Chemistry

Synthesis of 1,4’-bipyrazoles

Synthesis of Solid Hexacoordinate Complexes

Synthesis of Functionalized Pyrazoles

3-Bromo-4-nitro-1H-pyrazole is a heterocyclic organic compound characterized by its unique structure, which includes a pyrazole ring substituted with bromine and nitro groups. The molecular formula for this compound is C3H2BrN3O2C_3H_2BrN_3O_2, and it has a molecular weight of approximately 191.97 g/mol . The presence of the bromine atom and the nitro group significantly influences its chemical properties, making it a compound of interest in medicinal chemistry and material science.

Typical of pyrazole derivatives. It can undergo nucleophilic substitution reactions due to the electrophilic nature of the bromine atom. Additionally, the nitro group can be reduced to an amine under specific conditions, allowing for further functionalization .

Common reactions include:

  • Nucleophilic substitutions: Reaction with nucleophiles such as amines or alcohols.
  • Reduction reactions: Converting the nitro group to an amine using reducing agents like lithium aluminum hydride.
  • Condensation reactions: Forming new compounds by reacting with carbonyl compounds.

Research indicates that 3-Bromo-4-nitro-1H-pyrazole exhibits notable biological activities. It has been studied for its potential as an antiplatelet agent and possesses antioxidant properties . In vitro studies have demonstrated its capability to inhibit platelet aggregation, suggesting potential applications in treating cardiovascular diseases. Furthermore, its structural characteristics may contribute to its effectiveness against various biological targets, making it a candidate for drug development.

The synthesis of 3-Bromo-4-nitro-1H-pyrazole can be achieved through several methods, including:

  • Bromination of 4-nitropyrazole: This involves treating 4-nitropyrazole with bromine in an appropriate solvent.
  • Reactions with sodium alcoholates: This method uses sodium alcoholates to introduce alkoxy or amino substituents at the pyrazole ring .
  • Condensation reactions: Combining suitable precursors under acidic or basic conditions can yield this compound.

These methods allow for variations in substituents, leading to a range of derivatives with potentially enhanced biological activities.

3-Bromo-4-nitro-1H-pyrazole has applications in various fields:

  • Medicinal Chemistry: It serves as a lead compound for developing new pharmaceuticals aimed at cardiovascular diseases and other conditions.
  • Material Science: Its properties make it useful in synthesizing novel materials and coordination complexes.
  • Agricultural Chemistry: Potential applications in developing agrochemicals due to its biological activity against pests.

Studies on the interactions of 3-Bromo-4-nitro-1H-pyrazole with biological macromolecules have revealed insights into its mechanism of action. For instance, it may interact with specific receptors or enzymes involved in platelet aggregation, leading to its observed antiplatelet effects . Furthermore, computational studies have predicted favorable binding interactions with various biological targets, supporting its potential therapeutic applications.

Several compounds share structural similarities with 3-Bromo-4-nitro-1H-pyrazole, each exhibiting unique properties and activities:

Compound NameSimilarityUnique Features
4-Bromo-5-methyl-3-nitro-1H-pyrazole0.86Methyl substitution enhances lipophilicity.
3-Bromo-1-methyl-4-nitro-1H-pyrazole0.92Methyl group at position one alters electronic properties.
3,5-Dibromo-4-nitro-1H-pyrazole0.83Increased halogenation may enhance reactivity.
4-Bromo-1-methyl-1H-pyrazol-3-amine0.66Amino group introduces different biological activity.
3-Nitro-1H-pyrazole-4-carbonitrile0.59Different functional groups may affect solubility and reactivity.

These compounds provide a comparative framework highlighting the unique aspects of 3-Bromo-4-nitro-1H-pyrazole, particularly its specific substitutions that influence both chemical behavior and biological activity.

XLogP3

1.1

Wikipedia

5-Bromo-4-nitro-1H-pyrazole

Dates

Modify: 2023-08-16

Explore Compound Types